tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

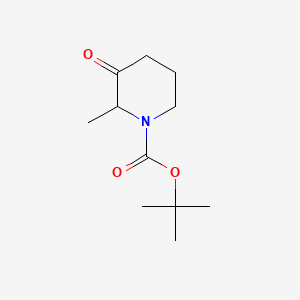

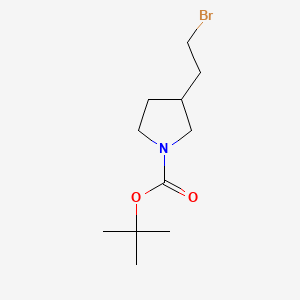

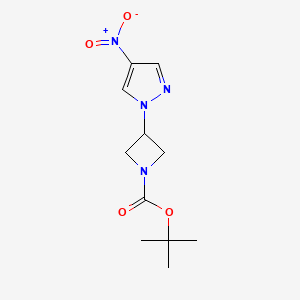

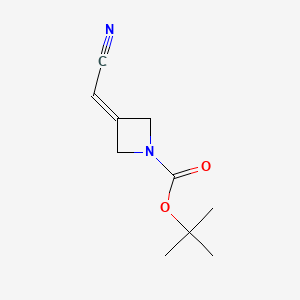

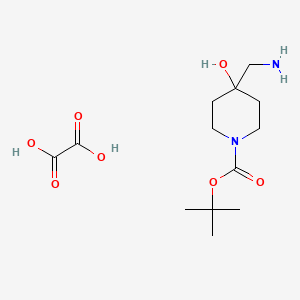

Tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate is a chemical compound with the CAS Number: 1588440-96-3. It has a molecular weight of 320.34 and its IUPAC name is tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) . This code provides a unique representation of the molecule’s structure.

Aplicaciones Científicas De Investigación

-

Synthesis of Biologically Active Natural Products

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The compound was synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .

- Results : The compound was synthesized with good yield and selectivity .

-

Synthesis and Biological Evaluation of N-Boc Piperazine Derivatives

- Field : Medicinal Chemistry

- Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and evaluated for their biological activities .

- Method : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

- Results : Both compounds were found to be moderately active against several microorganisms .

-

Study of Enzyme Catalysis, Drug Metabolism, and Protein-Protein Interactions

- Field : Biochemistry

- Application : (S)-BAMM-4-oxalate, a compound similar to “tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate”, has been used in a variety of scientific research applications, such as the study of enzyme catalysis, drug metabolism, and protein-protein interactions.

- Method : The specific methods of application or experimental procedures would depend on the specific study being conducted.

- Results : The results or outcomes obtained would also depend on the specific study being conducted.

-

Asymmetric N-Heterocycle Synthesis via Sulfinimines

- Field : Organic Chemistry

- Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades. The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being conducted .

- Results : The results or outcomes obtained would also depend on the specific synthesis being conducted .

-

Synthesis of Biologically Active Natural Products

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The compound was synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .

- Results : The compound was synthesized with good yield and selectivity .

-

Asymmetric N-Heterocycle Synthesis via Sulfinimines

- Field : Organic Chemistry

- Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades. The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being conducted .

- Results : The results or outcomes obtained would also depend on the specific synthesis being conducted .

Safety And Hazards

The safety data sheet for a similar compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSRFBZYCJTGCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate | |

CAS RN |

1588440-96-3 |

Source

|

| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-hydroxy-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.